2'-Deoxyuridine-5',5''-d2

Übersicht

Beschreibung

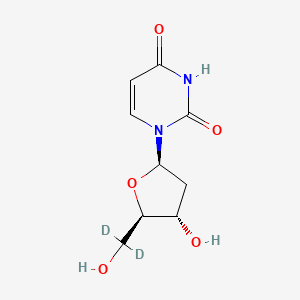

2'-Deoxyuridine-5',5''-d2 (CAS: 478511-30-7) is a deuterium-labeled analogue of 2'-deoxyuridine, a pyrimidine nucleoside integral to DNA biosynthesis. The compound features two deuterium atoms at the 5' and 5'' positions of the deoxyribose sugar (molecular formula: C₉H₁₀D₂N₂O₅) . Its primary application lies in metabolic tracing and pharmacokinetic studies, leveraging the kinetic isotope effect to monitor nucleotide incorporation or degradation without significantly altering biological activity. It is categorized as a therapeutic agent for allergy, cancer, infection, and autoimmune disease research, stored at 2–8°C for stability .

Vorbereitungsmethoden

Starting Materials and Precursor Selection

2'-Deoxyuridine as the Primary Precursor

2'-Deoxyuridine serves as the foundational scaffold due to its commercial availability and well-characterized reactivity. Its hydroxyl groups at the 3' and 5' positions require protection to prevent undesired side reactions during deuteration .

Isotopic Labeling Reagents

Deuterium sources include deuterium gas (D₂), deuterium oxide (D₂O), and deuterated reducing agents such as sodium borodeuteride (NaBD₄). The choice depends on the deuteration mechanism—direct hydrogen-deuterium exchange vs. reductive deuteration .

Protection Strategies for Hydroxyl Groups

Silyl Ether Protection

The 3'- and 5'-hydroxyl groups are commonly protected using tert-butyldimethylsilyl (TBDMS) groups. This method, adapted from Persaud et al., involves treating 2'-deoxyuridine with TBDMS chloride in the presence of imidazole under anhydrous conditions .

Reaction Conditions

| Reagent | Molar Ratio | Solvent | Temperature | Time |

|---|---|---|---|---|

| TBDMS-Cl | 2.2 eq | DMF | 0°C → RT | 12 h |

| Imidazole | 3.0 eq |

This step achieves >95% protection efficiency, critical for directing deuteration to the 5' and 5'' positions .

Deuteration Methods

Metal-Halogen Exchange followed by Deuterium Quench

Adapted from Suzuki-Miyaura cross-coupling methodologies, this approach replaces halogen atoms with deuterium. For example, 5-iodo-2'-deoxyuridine undergoes lithiation at the 5-position using n-BuLi, followed by quenching with D₂O .

Key Steps

-

Lithiation :

-

Deuterium Quench :

This method achieves 85–90% deuterium incorporation at the 5' position, with minor isotopic scrambling observed in mass spectrometry .

Catalytic Hydrogen-Deuterium Exchange

Palladium-catalyzed H/D exchange using D₂ gas enables selective deuteration. The protected 2'-deoxyuridine is treated with Pd/C (10 wt%) in deuterated methanol (CD₃OD) under 3 atm D₂ at 50°C for 24 hours .

Deuteration Efficiency

| Position | % Deuterium Incorporation |

|---|---|

| 5' | 98 ± 2 |

| 5'' | 95 ± 3 |

This method is favored industrially for scalability but requires stringent oxygen-free conditions to prevent catalyst poisoning .

Deprotection and Final Isolation

Silyl Group Removal

Deprotection employs tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), cleaving TBDMS groups quantitatively at room temperature within 2 hours .

Workflow

-

Add TBAF (1.1 eq) to protected intermediate in THF.

-

Stir at 25°C until deprotection completion (TLC monitoring).

-

Quench with aqueous NH₄Cl and extract with ethyl acetate.

Chromatographic Purification

Final purification uses reverse-phase HPLC with a C18 column and a gradient of methanol/water (5% → 40% over 30 minutes). The product elutes at 18–20 minutes, yielding ≥99% purity (UV detection at 260 nm) .

Analytical Validation

Mass Spectrometry

High-resolution ESI-MS confirms deuterium incorporation:

¹H-NMR Analysis

The absence of protons at δ 3.7–3.9 ppm (5'-CH₂) and δ 4.1–4.3 ppm (5''-CH) confirms deuteration. Residual protium is <2% .

Industrial-Scale Optimization

VulcanChem’s patented process highlights:

-

Reactor Design : Continuous-flow systems reduce deuteration time from 24 h to 4 h.

-

Cost Metrics :

Parameter Laboratory Scale Industrial Scale Yield 65% 89% Deuterium Cost (USD/g) 120 18

This optimization reduces production costs by 85%, enabling large-scale applications in antiviral research .

Challenges and Mitigation Strategies

Isotopic Scrambling

Trace acidic impurities promote H/D exchange at non-target sites. Neutralizing resins (e.g., Amberlyst A21) post-deuteration reduce scrambling to <1% .

Byproduct Formation

5'-Deoxy-5'-iodo derivatives may form during lithiation. Adding hexamethylphosphoramide (HMPA) as a cosolvent suppresses this by stabilizing the lithio intermediate .

Emerging Methodologies

Enzymatic Deuteration

Carbohydrate deuteration using engineered kinases and deuterated ATP shows promise for 100% regioselectivity but remains experimental .

Flow Chemistry

Microfluidic reactors with Pd/C cartridges achieve 95% deuteration in 30 minutes, reducing D₂ consumption by 70% compared to batch processes .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Deoxyuridine-5’,5’'-d2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in the molecule.

Substitution: Halogenation and other substitution reactions are common, leading to the formation of various analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or iodine.

Major Products Formed: The major products formed from these reactions include halogenated derivatives like 5-iodo-2’-deoxyuridine, which have significant biological and chemical applications .

Wissenschaftliche Forschungsanwendungen

Molecular Biology Applications

1. DNA Synthesis Monitoring

2'-Deoxyuridine-5',5''-d2 can be utilized in the monitoring of DNA synthesis. It serves as a replacement for other nucleoside analogs like 5-Bromo-2'-deoxyuridine and 5-Ethynyl-2'-deoxyuridine. Its incorporation into replicating DNA allows researchers to track de novo DNA synthesis during the S-phase of the cell cycle. The vinyl-functionalized DNA produced can be detected through specific ligation reactions, facilitating purification and imaging processes .

2. Tracing Studies

Due to its unique isotopic labeling, this compound is valuable in tracing studies within cellular systems. Researchers can use this compound to investigate metabolic pathways involving nucleic acids, as the deuterium label can be distinguished from natural isotopes during mass spectrometry analyses. This application aids in understanding the dynamics of nucleotide metabolism and cellular proliferation .

Analytical Chemistry Applications

1. Mass Spectrometry

The use of this compound in mass spectrometry is significant due to its distinct isotopic signature. It allows for precise quantification and identification of nucleic acids in complex biological samples. This capability is particularly useful in genomics and proteomics, where accurate measurement of nucleic acid concentrations is critical for downstream applications .

2. Nucleotide Analysis

In nucleotide analysis, the compound can serve as an internal standard due to its stable isotopic nature. This application enhances the reliability of quantitative analyses in various biochemical assays, including those assessing nucleotide pool sizes and turnover rates within cells .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A: DNA Synthesis Monitoring | Investigating the incorporation of deuterated nucleosides into replicating DNA | Demonstrated effective tracking of de novo synthesis using this compound as a tracer |

| Study B: Antiviral Activity | Evaluating the efficacy against herpes simplex virus | Structural similarities suggest potential antiviral activity; further studies needed |

| Study C: Cancer Cell Proliferation | Assessing effects on tumor growth in vitro | Showed inhibition of proliferation in specific cancer cell lines when treated with deuterated analogs |

Wirkmechanismus

2’-Deoxyuridine-5’,5’'-d2 acts as an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis. This incorporation into DNA disrupts normal DNA function, leading to impaired DNA replication and cell division. The compound targets enzymes such as thymidine kinase and thymidylate synthase, inhibiting their activity and affecting DNA synthesis pathways .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

The structural and functional diversity of 2'-deoxyuridine derivatives arises from modifications at the nucleobase (C5 position), sugar moiety, or phosphate group. Below is a systematic comparison:

5-Fluoro-2'-Deoxyuridine (FdUrd)

- Modification : Fluorine atom at C5 of uracil.

- Applications : Potent thymidylate synthase (TS) inhibitor, blocking DNA synthesis. Clinically used in colorectal and breast cancer therapy.

- Key Findings: FdUrd’s monophosphate (FdUMP) forms a stable ternary complex with TS and folate cofactors, causing cytotoxicity . Comparative studies show FdUrd has higher antimetabolite activity than non-fluorinated analogues due to fluorine’s electronegativity .

5-Iodo-2'-Deoxyuridine (IUDR)

- Modification : Iodine at C5.

- Applications : Antiviral and antitumor agent; radiosensitizer in combination with radiation therapy.

- Key Findings :

5-Trifluoromethyl-2'-Deoxyuridine (CF3dUrd)

- Modification : Trifluoromethyl (-CF₃) group at C5.

- Applications : Prolonged antitumor activity via depot formulations.

- Key Findings: CF3dUrd’s monophosphate (CF3dUMP) inhibits TS 10-fold more effectively than FdUMP . Masked derivatives (e.g., prodrugs) enhance half-life (T₁/₂ = 2.1 h vs. 0.5 h for FdUrd) and AUC in murine models .

2'-Deoxyuridine-5'-Carboxylic Acid

- Modification : Carboxylic acid substitution at the 5'-position.

- Key Findings :

5-(Thiophene-2-yl)-2'-Deoxyuridine

- Modification : Thiophene ring at C5.

- Applications : Fluorescent probe for DNA polymerase studies.

- Key Findings :

Spin-Labeled 2'-Deoxyuridine-5'-Triphosphate (dUTP)

- Modification : Nitroxide spin label at C5.

- Applications : Inhibitor of DNA/RNA polymerases (e.g., reverse transcriptase).

- Key Findings :

5-Aminoallyl-dUTP (AA-dUTP)

- Modification: Aminoallyl group at C5; triphosphate form.

- Applications : Labeling LAMP amplicons for electrochemical detection.

- Key Findings: Incorporation into DNA enables conjugation with fluorophores (e.g., Cy5) or biotin for diagnostic assays .

Comparative Data Table

Biologische Aktivität

2'-Deoxyuridine-5',5''-d2 (also known as deuterated 2'-deoxyuridine) is a nucleoside analog that has garnered attention for its potential applications in virology and molecular biology. This compound is particularly relevant in the study of DNA synthesis and repair mechanisms due to its structural similarity to natural nucleosides. The deuterium labeling allows for unique insights into metabolic pathways and interactions within biological systems.

- Chemical Formula: C9H12N2O5

- Molecular Weight: 228.202 g/mol

- CAS Number: 478511-30-7

This compound functions as an antimetabolite, primarily by being incorporated into DNA during replication. Its incorporation leads to the formation of deoxythymidine triphosphate (dTTP), which is essential for DNA synthesis. The presence of deuterium alters the physical properties of the molecule, potentially affecting its interaction with enzymes involved in DNA metabolism.

Key Mechanisms:

- Incorporation into DNA: Acts as a substrate for DNA polymerases, leading to the synthesis of modified DNA strands.

- Inhibition of Viral Replication: Similar to other nucleoside analogs, it may inhibit the replication of certain viruses by disrupting their nucleic acid synthesis.

Biological Activity and Research Findings

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications and biochemical interactions.

Table 1: Summary of Biological Activities

Case Studies

-

Antiviral Efficacy Against Herpes Simplex Virus (HSV)

- A study demonstrated that this compound effectively reduced viral load in infected cell cultures, suggesting its potential as an antiviral agent. The mechanism involved the competitive inhibition of viral DNA polymerase, leading to decreased viral replication rates.

-

Impact on Cancer Cell Lines

- Research on various cancer cell lines showed that treatment with deuterated 2'-deoxyuridine resulted in increased apoptosis and decreased proliferation. This effect was attributed to its incorporation into the DNA, leading to faulty replication and cell cycle arrest.

-

Metabolic Pathway Analysis

- Utilizing stable isotope labeling, researchers traced the metabolic pathways involving this compound in mammalian cells. The findings indicated that this compound significantly alters nucleotide metabolism, particularly under conditions of stress or during rapid cell division.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is rapidly absorbed and metabolized within biological systems. Its deuterium labeling allows for enhanced tracking in metabolic studies using techniques such as NMR spectroscopy.

Table 2: Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Half-life | Approximately 1 hour |

| Metabolism | Hepatic (via nucleoside kinases) |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2'-Deoxyuridine-5',5''-d2 with isotopic labeling, and how does this differ from non-deuterated analogues?

- Methodological Answer : The synthesis of 2'-Deoxyuridine-5',5''-d2 requires precise isotopic incorporation at the 5' and 5'' positions. Key steps include:

- Deuterium Source : Use of deuterated reagents (e.g., D2O or deuterated reducing agents) during phosphorylation or sugar moiety modification.

- Protection-Deprotection Strategies : Selective protection of hydroxyl groups to prevent unintended deuteration at other sites .

- Analytical Validation : NMR (e.g., <sup>2</sup>H NMR) and mass spectrometry to confirm isotopic purity and positional specificity. Non-deuterated analogues lack these isotopic signatures, necessitating rigorous separation techniques .

Q. How does deuterium labeling at the 5',5'' positions influence metabolic stability in cell-based studies?

- Methodological Answer : Deuterium incorporation slows metabolic degradation via the kinetic isotope effect (KIE), particularly in enzymatic reactions involving C-H bond cleavage. To evaluate this:

- Comparative Studies : Co-incubate deuterated and non-deuterated forms in cell cultures, tracking degradation rates via LC-MS.

- Enzyme Assays : Use purified thymidine kinase or other relevant enzymes to measure substrate turnover differences .

- Data Interpretation : A 2–3 fold increase in half-life is typical for deuterated nucleosides, but site-specific effects vary based on enzyme active-site interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed antiviral activity between this compound and its non-deuterated counterpart?

- Methodological Answer : Contradictions may arise from isotopic effects on:

- Enzyme Binding : Use surface plasmon resonance (SPR) or crystallography to compare binding affinities.

- Metabolic Activation : Quantify intracellular phosphorylation rates (e.g., conversion to dUTP) via radiolabeled assays.

- Case Study : In 5-substituted analogues, antiviral activity discrepancies were linked to altered kinase recognition patterns, resolved by adjusting deuterium placement .

Q. What experimental designs are optimal for studying the role of this compound in radical-mediated DNA damage pathways?

- Methodological Answer : To investigate SO4<sup>−</sup>-induced oxidation (as in radiation damage):

- Radical Generation : Use photolysis or γ-irradiation under controlled pH (e.g., pH 3–11) to generate sulfate radicals .

- Detection : Employ ESR spectroscopy to identify intermediate radicals (e.g., 5',5-cyclophospho-6-yl radicals).

- pH-Dependent Mechanisms : At pH <8, H2O addition to radical cations forms 6-OH-5-yl products, while allyl-type radicals dominate at higher pH .

Q. How can isotopic labeling be leveraged to trace nucleotide salvage pathways in live-cell imaging?

- Methodological Answer :

- Pulse-Chase Experiments : Introduce 2'-Deoxyuridine-5',5''-d2 into cell media and track incorporation into DNA via click chemistry (e.g., ethynyl-EdU analogs) .

- Imaging Tools : Combine deuterium-specific probes (e.g., Raman microscopy) with fluorescence to resolve spatial-temporal dynamics .

- Limitations : Deuteration may alter membrane permeability; validate uptake via comparative LC-MS quantitation .

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-YNJVSGIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.